molecular formula C23H21F7N4O3 B12108325 (S,S,S)-Aprepitant

(S,S,S)-Aprepitant

Cat. No.: B12108325
M. Wt: 534.4 g/mol
InChI Key: ATALOFNDEOCMKK-UHFFFAOYSA-N
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Description

(S,S,S)-Aprepitant is a stereoisomer of Aprepitant, a substance P/neurokinin 1 receptor antagonist. It is primarily used in the prevention of chemotherapy-induced nausea and vomiting. The compound is known for its high specificity and efficacy in blocking the neurokinin 1 receptor, which plays a crucial role in the emetic pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S,S,S)-Aprepitant involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the core structure: This involves the construction of the triazolone ring through a series of cyclization reactions.

    Chiral resolution: The stereoisomers are separated using chiral chromatography or crystallization techniques.

    Final coupling: The resolved chiral intermediate is coupled with the appropriate side chains under specific conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Large-scale cyclization reactions: Using industrial reactors to form the triazolone ring.

    High-throughput chiral resolution: Employing advanced chromatographic techniques for efficient separation of stereoisomers.

    Automated coupling reactions: Utilizing automated systems to couple intermediates under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: (S,S,S)-Aprepitant undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium azide in dimethylformamide at 60°C.

Major Products:

    Oxidation: Formation of oxidized derivatives with additional oxygen atoms.

    Reduction: Formation of reduced derivatives with additional hydrogen atoms.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(S,S,S)-Aprepitant has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of stereoisomerism and chiral resolution.

    Biology: Employed in research on neurokinin 1 receptor pathways and their role in emesis.

    Medicine: Investigated for its potential in treating other conditions involving the neurokinin 1 receptor, such as depression and anxiety.

    Industry: Utilized in the development of new antiemetic drugs and formulations.

Mechanism of Action

(S,S,S)-Aprepitant exerts its effects by selectively binding to the neurokinin 1 receptor, thereby blocking the action of substance P. This inhibition prevents the transmission of emetic signals to the brain, effectively reducing nausea and vomiting. The molecular targets include the neurokinin 1 receptor, and the pathways involved are primarily related to the central nervous system’s emetic response.

Comparison with Similar Compounds

    Fosaprepitant: A prodrug of Aprepitant with similar antiemetic properties.

    Rolapitant: Another neurokinin 1 receptor antagonist used for the same indications.

    Netupitant: Combined with palonosetron for enhanced antiemetic effects.

Uniqueness of (S,S,S)-Aprepitant:

    High specificity: this compound has a high affinity for the neurokinin 1 receptor, making it highly effective.

    Stereoisomerism: The (S,S,S) configuration provides unique pharmacokinetic and pharmacodynamic properties compared to other stereoisomers.

Properties

IUPAC Name

3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATALOFNDEOCMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F7N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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